molecular formula C4H10O2 B142230 2-Methylpropane-1,2-diol CAS No. 558-43-0

2-Methylpropane-1,2-diol

Cat. No. B142230
CAS RN: 558-43-0
M. Wt: 90.12 g/mol
InChI Key: BTVWZWFKMIUSGS-UHFFFAOYSA-N
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Description

2-Methylpropane-1,2-diol is a glycol derived from 2-methylpropane where the two hydroxy groups are located at positions 1 and 2 . It plays roles as a mouse metabolite, a rat metabolite, a human urinary metabolite, a human xenobiotic metabolite, and a bacterial xenobiotic metabolite . It is a primary alcohol, a glycol, and a tertiary alcohol .


Molecular Structure Analysis

The molecular formula of 2-Methylpropane-1,2-diol is C4H10O2 . Its structure can be viewed as a 2-methylpropane in which the two hydroxy groups are located at positions 1 and 2 . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

2-Methylpropane-1,2-diol has a molecular weight of 90.12 g/mol . It has a boiling point of around 450.15 K . More detailed physical and chemical properties can be obtained from resources like the NIST Chemistry WebBook and ChemSpider .

Scientific Research Applications

Polymer Electrolytes for Lithium Metal Batteries

2-Methylpropane-1,2-diol is used in the preparation of solid polymer electrolytes, which are essential components in lithium metal batteries. These electrolytes facilitate ion transfer and contribute to the battery’s overall performance and safety .

Synthesis of Methyl Methacrylate

This compound serves as a precursor in the production of methyl methacrylate through a partial oxidation process. Methyl methacrylate is a key monomer used in the manufacture of polymethyl methacrylate (PMMA) glass, which has applications ranging from optical lenses to aquariums .

Biodegradable Thermoplastic Elastomer

By undergoing a condensation reaction, 2-Methylpropane-1,2-diol is instrumental in synthesizing biodegradable thermoplastic elastomers. These materials combine the properties of rubber with the recyclability of plastics and are used in various environmentally friendly products .

Surfactants and Vulcanization Accelerators

It is utilized to create surfactants that lower surface tension in liquids, aiding in processes like emulsification and foaming. Additionally, it’s used to make vulcanization accelerators which are crucial in the rubber manufacturing process .

Biological Buffer

As a biological buffer, it helps maintain pH stability in biological systems, which is vital for numerous biochemical processes .

Absorbent for Acidic Gases

This compound acts as an absorbent for acidic gases, making it useful in industries where gas purification is required .

Cosmetics and Personal Care Products

It serves as an emulsifying agent for cosmetics, contributing to the stability and texture of products like creams and lotions. It’s also used in hair sprays for its fixative properties .

Antioxidant Synthesis

Researchers have synthesized novel antioxidants using 2-Methylpropane-1,2-diol as a starting material. These antioxidants are characterized by their multiple hydroxyl groups and have potential applications in protecting against oxidative stress .

Safety and Hazards

2-Methylpropane-1,2-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Mechanism of Action

Target of Action

2-Methylpropane-1,2-diol, also known as 2-Methyl-1,2-propanediol, is a glycol that is 2-methylpropane in which the two hydroxy groups are located at positions 1 and 2

Mode of Action

It’s known that it can be produced through the catalytic epoxidation of propylene oxide, using an appropriate alcohol-based catalyst to open the propylene oxide and generate the target product .

Biochemical Pathways

It has been found to be a metabolite in various species, includingMus musculus (mouse), Rattus norvegicus (rat), Mycobacterium sp. (strain ELW1), Mycobacterium austroafricanum (strain IFP 2015), and Homo sapiens (human) . This suggests that it may play a role in certain metabolic processes in these organisms.

Pharmacokinetics

Given its presence as a metabolite in various organisms, it can be inferred that it is likely absorbed and metabolized in some manner within these organisms .

Result of Action

It’s known to be used in the synthesis of biodegradable thermoplastic elastomer by condensation reaction . In perfume, it improves the spread of and enhances the fragrance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylpropane-1,2-diol. It’s a flammable liquid and should be kept away from fire and high temperatures . During use, inhalation, skin and eye contact, and ingestion should be avoided. If accidental contact or inhalation occurs, immediate washing or medical treatment should be sought . It should be stored in a cool, well-ventilated, dry place, away from direct sunlight .

properties

IUPAC Name

2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVWZWFKMIUSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204382
Record name 2-Methylpropane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropane-1,2-diol

CAS RN

558-43-0
Record name 2-Methyl-1,2-propanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430
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Record name 2-Methylpropane-1,2-diol
Source EPA DSSTox
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Record name 2-methylpropane-1,2-diol
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Record name 2-METHYLPROPANE-1,2-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-methylpropane-1,2-diol in organic synthesis?

A: 2-Methylpropane-1,2-diol serves as a valuable chiral building block for synthesizing complex molecules. Its significance lies in its ability to be enantioselectively transformed into useful intermediates. For example, it can be converted into (R)-3-benzyloxy-2-methylpropane-1,2-diol, a key intermediate in the synthesis of (R)-bicultamide, a potent anti-androgen drug [].

Q2: How is the chirality of 2-methylpropane-1,2-diol exploited in the synthesis of pharmaceuticals?

A: One notable example is the synthesis of (R)-bicultamide. Researchers employed an enantioconvergent approach starting with O-benzyl (±)-2-methylglycidol. This compound was converted to (R)-3-benzyloxy-2-methylpropane-1,2-diol through an enantioselective hydrolysis catalyzed by Bacillus subtilis epoxide hydrolase (BSEH) followed by treatment with H2SO4 []. This chiral intermediate then serves as a steppingstone for synthesizing the enantiomerically pure (R)-bicultamide.

Q3: Are there any examples of microbial degradation pathways involving 2-methylpropane-1,2-diol?

A: Yes, the actinobacterial strain Actinomycetospora chiangmaiensis DSM 45062 can degrade 2-methylpropane-1,2-diol. The pathway proceeds via acetone and formic acid, utilizing a thiamine pyrophosphate-dependent lyase enzyme []. This enzyme catalyzes the conversion of 2-hydroxyisobutyryl-CoA, derived from 2-methylpropane-1,2-diol, to acetone and formyl-CoA.

Q4: Can you explain the role of enzymes in the chemoenzymatic synthesis involving 2-methylpropane-1,2-diol derivatives?

A: Enzymes like Bacillus subtilis epoxide hydrolase (BSEH) play a crucial role in achieving enantioselectivity. For instance, BSEH is instrumental in the synthesis of (R)-3-benzyloxy-2-methylpropane-1,2-diol from the racemic 1-benzyloxymethyl-1-methyloxirane []. The enzyme selectively hydrolyzes one enantiomer of the racemic starting material, leading to the desired chiral product with high enantiomeric purity.

Q5: What applications does 2-methylpropane-1,2-diol have in the food industry?

A: While not directly mentioned in the provided research papers, derivatives of 2-methylpropane-1,2-diol, such as 3-(1-mentoxy)propane-1,2-diol, are used as cooling agents in food products [, ]. These compounds impart a refreshing sensation when consumed and are commonly found in confectionery, beverages, and oral care products.

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